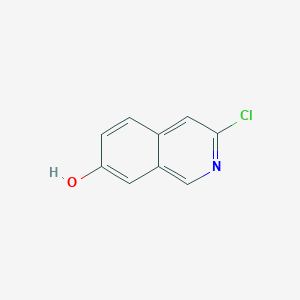![molecular formula C6H6N4O B1471096 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 81305-93-3](/img/structure/B1471096.png)
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
説明
“2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is a heterocyclic compound with the molecular weight of 150.14 . It is a derivative of pyridazine, which is a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolo[3,4-b]pyridine derivatives were synthesized based on scaffold hopping and computer-aid drug design . Another study reported the formation of 3,4-R1 2-6-R2-2-aryl-2,6-dihydro-7H-pyrazolo-[3,4-d]pyridazin-7-ones (R1, R2 = H, Me) through reactions of pyrazole derivatives with hydrazine and methylhydrazine .
Molecular Structure Analysis
The molecular structure of “this compound” involves a pyridazine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 2 .
科学的研究の応用
Synthesis of Disperse Dyes
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one derivatives have been applied in the synthesis of disperse dyes for polyester fabrics. These dyes exhibit hues ranging from orange-yellow to orange-red, with notable absorption spectral characteristics and fastness properties (Deeb, El-Hossami, & Abdelgawad, 2014).
Antimicrobial Properties
Some derivatives of this compound have shown significant antimicrobial activities against various Gram-negative and Gram-positive bacteria, as well as fungi. Specific compounds exhibited minimum inhibitory concentrations in a very low range, demonstrating potent antibacterial and antifungal effects (Akbas & Berber, 2005).
Synthesis of Novel Heterocycles
These compounds have been crucial in the regioselective synthesis of novel heterocycles, such as 5-aryl-3-methyl-1-phenyl-1,2-dihydro-7aH-pyrazolo[3,4-c]pyridazin-7a-ol derivatives. This process, involving one-pot multi-component reactions, highlights the utility of this compound in creating diverse and complex chemical structures (Rimaz, Mousavi, Nikpey, & Khalili, 2017).
Directed Regiospecificity in Chemical Reactions
These derivatives are used in studies involving the regiospecificity of 1,3-dipolar cycloadditions, showcasing their role in understanding and controlling chemical reaction pathways. This research contributes to the broader field of organic synthesis and reaction mechanisms (Jelen, Štimac, Stanovnik, & Tišler, 1991).
作用機序
Target of Action
Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other pyrazolo[3,4-d]pyrimidine derivatives, which are known to inhibit cdk2 .
Biochemical Pathways
Related compounds have been shown to affect pathways involving cdk2 , which plays a crucial role in cell cycle regulation.
Result of Action
Similar compounds have shown cytotoxic activities against certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one. For instance, storage conditions such as light exposure and temperature can affect the stability of the compound .
生化学分析
Biochemical Properties
2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . Additionally, this compound can bind to topoisomerase II alpha, an enzyme involved in DNA replication and repair . These interactions highlight the compound’s potential as an anticancer agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a key role in programmed cell death . Moreover, this compound can modulate cell signaling pathways, such as the Hedgehog signaling pathway, which is crucial for cell differentiation and proliferation . By influencing these pathways, this compound can alter gene expression and cellular metabolism, leading to reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of CDKs, inhibiting their kinase activity and preventing the phosphorylation of target proteins required for cell cycle progression . Additionally, this compound can intercalate into DNA, disrupting the function of topoisomerase II alpha and leading to DNA damage . These molecular interactions result in cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, maintaining its activity over extended periods . It can undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, binding to plasma proteins can influence its distribution and bioavailability, affecting its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can localize to the nucleus, where it interacts with DNA and nuclear proteins . Post-translational modifications, such as phosphorylation, can also influence its localization and function. By targeting specific subcellular compartments, this compound can exert its effects more precisely, enhancing its therapeutic potential.
特性
IUPAC Name |
2-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-10-3-4-2-7-8-6(11)5(4)9-10/h2-3H,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTHLUPHGPIRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=NNC(=O)C2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


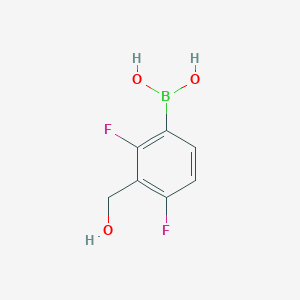
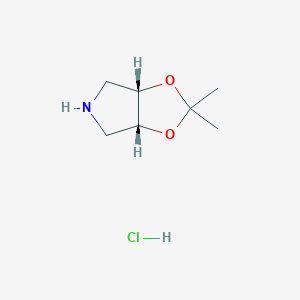



![methyl (2Z)-3-[4-(benzyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B1471025.png)
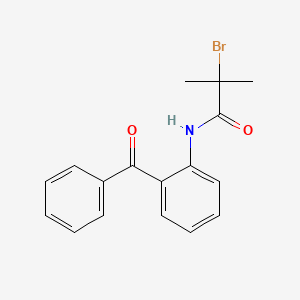
![3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1471027.png)

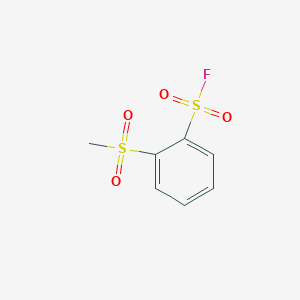
![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}ethyl)-4-nitrobenzamide](/img/structure/B1471031.png)
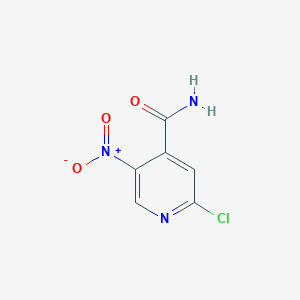
![Ethyl (2Z)-2-chloro-2-[2-(4-ethoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B1471034.png)
